(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile
Description
(2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile is a complex α,β-unsaturated nitrile derivative characterized by a Z-configuration across the double bond. The molecule features a 3-bromobenzoyl group at the C2 position and a 2,4-difluorophenylamino substituent at C3, along with a hydroxyl group.
Properties
Molecular Formula |
C16H9BrF2N2O2 |
|---|---|
Molecular Weight |
379.15 g/mol |
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H9BrF2N2O2/c17-10-3-1-2-9(6-10)15(22)12(8-20)16(23)21-14-5-4-11(18)7-13(14)19/h1-7,22H,(H,21,23)/b15-12- |
InChI Key |
LJWJTZQGFJHYNO-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the bromobenzoyl group: This can be achieved by bromination of benzoyl chloride using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the difluorophenylamino group: This step may involve the reaction of 2,4-difluoroaniline with an appropriate intermediate, such as an acyl chloride or ester.
Formation of the hydroxyprop-2-enenitrile moiety: This can be synthesized through a Knoevenagel condensation reaction between malononitrile and an aldehyde, followed by hydrolysis and subsequent functional group transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Primary amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Drug development: The compound may be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Material science: The compound’s unique chemical properties may make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(Z)-3-bromobenzoyl]-3-[(2,4-difluorophenyl)amino]-3-hydroxyprop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can involve binding to the active site of an enzyme, altering receptor conformation, or disrupting protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Physicochemical and Functional Differences
- Halogenation Effects: The target compound’s 3-bromobenzoyl group offers distinct electronic effects compared to thiazolyl () or trifluoromethylphenoxy () groups. Bromine’s polarizability may enhance intermolecular interactions, whereas fluorine in difluorophenyl groups reduces metabolic degradation .
- Hydrogen-Bonding Capacity: The hydroxy and amino groups in the target compound contrast with oxo () or sulfonamido () substituents. This difference could improve aqueous solubility or protein-binding affinity.
- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~423 vs.
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